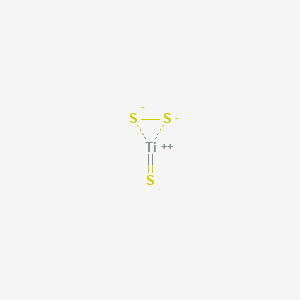
N-(1-Oxododecyl)-L-phenylalanine
Overview
Description
N-(1-Oxododecyl)-L-phenylalanine is a synthetic compound that combines a long-chain fatty acid with an amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Oxododecyl)-L-phenylalanine typically involves the acylation of L-phenylalanine with dodecanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. Purification is achieved through crystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.
Reduction: The compound can be reduced to form N-(1-hydroxydodecyl)-L-phenylalanine.
Substitution: The amino group of L-phenylalanine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
- Hydroxylated derivatives from oxidation.
- Reduced forms such as N-(1-hydroxydodecyl)-L-phenylalanine.
- Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Oxododecyl)-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound to study acylation reactions and the behavior of long-chain fatty acid derivatives.
Biology: Investigated for its potential role in modifying protein structures and functions due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic properties.
Mechanism of Action
The mechanism of action of N-(1-Oxododecyl)-L-phenylalanine involves its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, while the hydrophilic amino acid moiety interacts with the aqueous environment. This dual interaction can alter membrane fluidity and permeability, affecting cellular processes.
Molecular Targets and Pathways:
Membrane Proteins: The compound can interact with membrane proteins, potentially modulating their activity.
Signal Transduction Pathways: By altering membrane properties, it can influence signal transduction pathways that depend on membrane integrity and composition.
Comparison with Similar Compounds
N-(1-Oxododecyl)-L-glutamic acid: Another long-chain fatty acid derivative with similar amphiphilic properties.
N-lauroylsarcosine: A compound with a similar structure but different amino acid moiety.
Uniqueness: N-(1-Oxododecyl)-L-phenylalanine is unique due to the presence of the phenylalanine moiety, which imparts specific interactions with proteins and other biomolecules. This makes it particularly useful in studies involving protein-lipid interactions and drug delivery systems.
Properties
IUPAC Name |
(2S)-2-(dodecanoylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3/c1-2-3-4-5-6-7-8-9-13-16-20(23)22-19(21(24)25)17-18-14-11-10-12-15-18/h10-12,14-15,19H,2-9,13,16-17H2,1H3,(H,22,23)(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQUHHNIJVGMIG-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50932105 | |
| Record name | N-(1-Hydroxydodecylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14379-64-7 | |
| Record name | L-Phenylalanine, N-(1-oxododecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014379647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxydodecylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)



![9-Thiabicyclo[6.1.0]non-4-ene](/img/structure/B75868.png)





![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)

